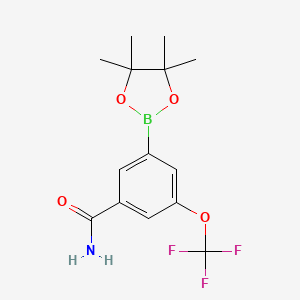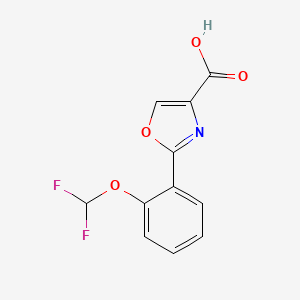
2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a difluoromethoxyphenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The oxazolines formed can then be oxidized to oxazoles using reagents like manganese dioxide (MnO2) or bromotrichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages in terms of safety and efficiency. The use of packed reactors containing commercial manganese dioxide allows for the oxidative aromatization of oxazolines to oxazoles in a controlled manner .
化学反応の分析
Types of Reactions
2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2), bromotrichloromethane.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxazole derivatives, while substitution reactions can introduce different functional groups to the phenyl ring .
科学的研究の応用
2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The difluoromethoxy group may enhance the compound’s binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
Oxazole: A simpler heterocyclic compound with similar chemical properties.
Isoxazole: Another five-membered ring compound with different substitution patterns.
Thiazole: Contains sulfur instead of oxygen in the ring, leading to different reactivity.
Uniqueness
2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. This makes it distinct from other oxazole derivatives and similar heterocyclic compounds .
特性
分子式 |
C11H7F2NO4 |
|---|---|
分子量 |
255.17 g/mol |
IUPAC名 |
2-[2-(difluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO4/c12-11(13)18-8-4-2-1-3-6(8)9-14-7(5-17-9)10(15)16/h1-5,11H,(H,15,16) |
InChIキー |
IANIONLQWOVOAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)O)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B12082975.png)
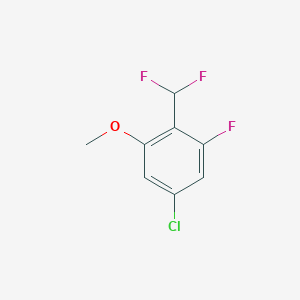



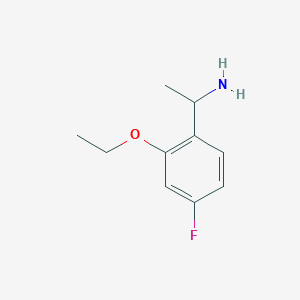


![3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12083020.png)
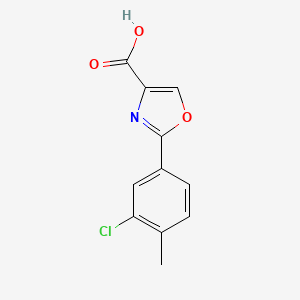
![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B12083033.png)
![3-Azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12083042.png)
